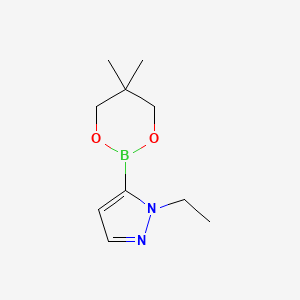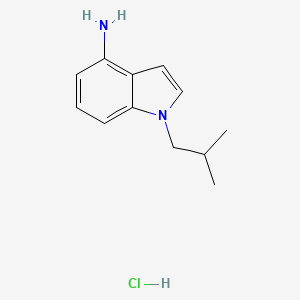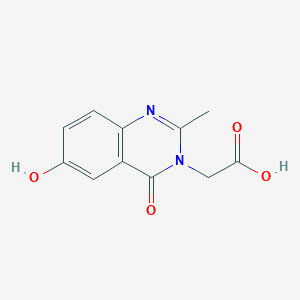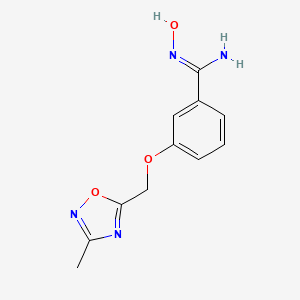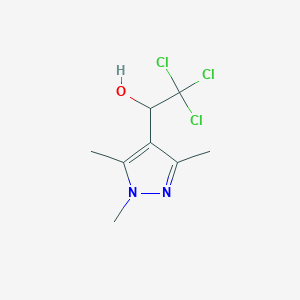
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
Vue d'ensemble
Description
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the formula C₈H₁₁Cl₃N₂O . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a trichloroethanol group . The exact 3D structure would require more specific analysis tools to determine.Applications De Recherche Scientifique
Synthesis of Novel Compounds : Pyrazole carbaldehydes have been used to react with 2-selanyl-1-ethanol to afford corresponding 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlighting the potential for creating novel compounds with unique structures and properties (Papernaya et al., 2015).
Development of Succinyl-Spaced Pyrazoles : Research has focused on the synthesis of succinyl-spaced pyrazoles, including 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, illustrating the versatility of these compounds in creating diverse chemical structures (Bonacorso et al., 2011).
Antioxidant and Antimicrobial Activities : A study on 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines demonstrated their potential antioxidant and antimicrobial activities, offering insights into their possible therapeutic applications (Bonacorso et al., 2015).
Crystal Structure Analysis : Research has been conducted on the crystal structure and solvate formation of compounds related to 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, providing valuable insights into their molecular structures (Yang et al., 2005).
Synthesis of Trifluoromethylazoles : A study explored the synthesis of trifluoromethylazoles, including 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol, and determined their pKa values, indicating their potential for measuring pH in biological media (Jones et al., 1996).
Study of Coordination Behaviour in Metal Complexes : Research has been conducted on the coordination behavior of compounds like 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol against various metal ions, contributing to the understanding of their potential in inorganic chemistry and material science (Muñoz et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQZKJPUASTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
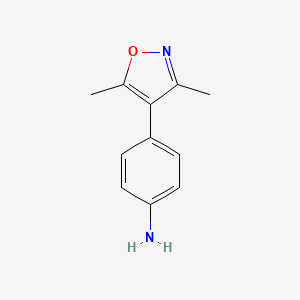
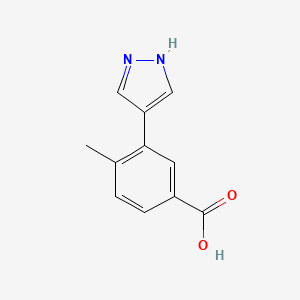
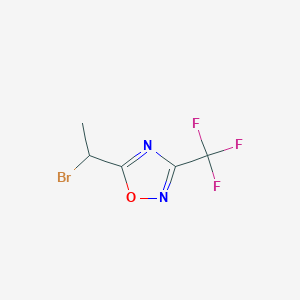
![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)
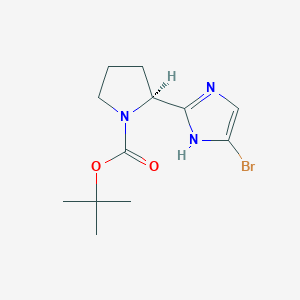
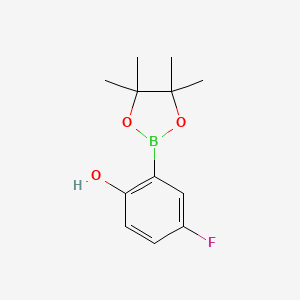
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)
